molecular formula C12H9ClFNO B8299562 6-Chloro-8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

6-Chloro-8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B8299562
M. Wt: 237.66 g/mol
InChI Key: GGTXYQXABYVTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a useful research compound. Its molecular formula is C12H9ClFNO and its molecular weight is 237.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9ClFNO

Molecular Weight

237.66 g/mol

IUPAC Name

6-chloro-8-fluoro-2,3,4,9-tetrahydrocarbazol-1-one

InChI

InChI=1S/C12H9ClFNO/c13-6-4-8-7-2-1-3-10(16)12(7)15-11(8)9(14)5-6/h4-5,15H,1-3H2

InChI Key

GGTXYQXABYVTMT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(2-(4-chloro-2-fluorophenyl)hydrazono)cyclohexanone (0.5 g, 1.9 mmol) in MeCN (5 mL), H2SO4 (0.31 mL, 5.9 mmol, 1.8M solution) was added slowly and the resulting mixture was heated to 80° C. for 12 h. The reaction mixture was cooled to room temperature, basified with saturated NaHCO3 (pH-8) and extracted with EtOAc (2×30 mL). The combined organic extracts were dried over sodium Na2SO4 and concentrated in vacuo to give the crude compound which was purified by silica gel chromatography [EtOAc-hexane (1:9) as eluant] to provide the title compound (120 mg, 25%). 1H NMR (200 MHz, CDCl3, δ in ppm): 8.96 (bs, 1H), 7.43 (d, J=1.0 Hz, 1H), 7.12 (dd, 1H, J=10.2, 1.60 Hz, 1H), 2.99 (t, J=5.8 Hz, 2H), 2.71 (t, J=6.0 Hz, 2H), 2.34-2.21 (m, 2H).
Name
2-(2-(4-chloro-2-fluorophenyl)hydrazono)cyclohexanone
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.31 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
25%

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